N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Propriétés
IUPAC Name |
N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-4-2-3-13(7-16)10-22-19(25)9-15-11-30-21(23-15)24-20(26)14-5-6-17-18(8-14)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUXGVUVAKNBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Substituent Variations on the Benzyl/Thiazole Moieties
The following table highlights key structural analogs and their substituents:
Key Observations :
- Steric Considerations : The 3-methoxybenzyl group in the target compound may introduce steric hindrance, affecting binding to hydrophobic pockets, as seen in analogs with bulky substituents (e.g., 4-phenyl in ) .
Data Tables
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be ensured?
The compound is typically synthesized via multi-step reactions involving:
- Condensation : Benzo[d][1,3]dioxole derivatives are condensed with thiazole intermediates using coupling agents like EDCI/HOBt .
- Amidation : Introduction of the 3-methoxybenzylamine group via nucleophilic substitution or carbodiimide-mediated coupling .
- Purification : High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) is critical for achieving >95% purity . Key solvents include DMF or dichloromethane, with triethylamine as a base to optimize reaction efficiency .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole and benzodioxole moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Monitors reaction progress and ensures purity (>98%) by tracking retention times .
Q. How can functional groups influence reactivity during synthesis?
- The thiazole ring is prone to electrophilic substitution, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
- The benzodioxole group enhances solubility in polar aprotic solvents, facilitating coupling reactions .
- The amide bond may hydrolyze under acidic/basic conditions, necessitating pH-controlled environments (pH 6–8) during synthesis .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved across studies?
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI) to confirm mechanisms .
- Dose-Response Curves : Use IC₅₀ values from multiple cell lines (e.g., HeLa, MCF-7) to assess consistency .
- Solubility Adjustments : Address discrepancies by testing in varied media (e.g., DMSO vs. cyclodextrin-based formulations) .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura couplings to improve thiazole-aryl bond formation .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., dimerization) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining >85% yield .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Bioisosteric Replacement : Substitute the benzodioxole with a naphthyl group to modulate lipophilicity .
- Electron-Withdrawing Groups : Introduce -CF₃ at the 3-methoxybenzyl position to enhance binding affinity .
- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase inhibitors) .
Q. What computational methods validate molecular docking predictions?
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- Free Energy Calculations : MM-PBSA/GBSA quantifies ΔG binding for key residues (e.g., ATP-binding pockets) .
- Pharmacophore Modeling : Identify critical hydrogen bonds and hydrophobic interactions using Schrödinger .
Q. How to troubleshoot low yields in the final amidation step?
- Activation Reagents : Switch from HOBt to HOAt for better carboxamide activation .
- Temperature Control : Maintain 0–5°C during coupling to minimize racemization .
- Byproduct Removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .
Q. What experimental approaches elucidate the mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to target enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- CRISPR-Cas9 Knockouts : Validate target specificity by deleting putative receptors in cell models .
Q. How to assess compound stability under physiological conditions?
- Forced Degradation Studies : Expose to UV light, H₂O₂, or pH extremes (1–13) and monitor degradation via HPLC .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to predict shelf-life .
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